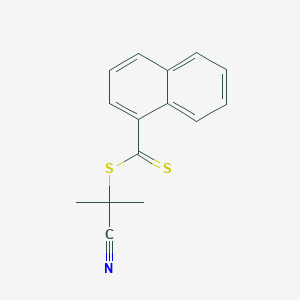

2-Cyanopropan-2-yl naphthalene-1-carbodithioate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopropan-2-yl naphthalene-1-carbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NS2/c1-15(2,10-16)18-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZNFFVDQKJTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)SC(=S)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587370 | |

| Record name | 2-Cyanopropan-2-yl naphthalene-1-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488112-82-9 | |

| Record name | 2-Cyanopropan-2-yl naphthalene-1-carbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Via Disulfide Intermediate and Radical Addition:this is a Widely Used and High Yielding Method, Demonstrated Effectively for the Analogous Compound, 2 Cyanopropan 2 Yl Dithiobenzoate.researchgate.netchemicalbook.com

Step 1: Preparation of the Dithioic Acid Salt. As described previously, 1-naphthylmagnesium bromide is prepared from 1-bromonaphthalene (B1665260) and magnesium. prepchem.com This Grignard reagent is then reacted with carbon disulfide.

Step 2: Oxidative Coupling to Disulfide. The resulting naphthalene-1-carbodithioate salt is then oxidized to form di(naphthalene-1-carbodithioyl) disulfide. This can be achieved using an oxidizing agent like iodine or by air oxidation.

Step 3: Radical-Induced Fragmentation. The purified disulfide intermediate is then reacted with a radical initiator that serves as the source of the leaving group. For the 2-cyanopropan-2-yl group, 2,2'-azobis(isobutyronitrile) (AIBN) is the ideal precursor. chemicalbook.com Upon heating, AIBN decomposes, generating two 2-cyanopropan-2-yl radicals and nitrogen gas. These radicals add to the sulfur bridge of the disulfide, leading to fragmentation and the formation of the final product, 2-Cyanopropan-2-yl naphthalene-1-carbodithioate.

Synthesis Via Alkylation of a Dithioate Salt:an Alternative, More Direct Route Involves the S Alkylation of a Naphthalene 1 Carbodithioate Salt with a Suitable Alkyl Halide. in This Approach, the Salt Formed from the Grignard Reaction with Cs₂ is Directly Reacted with an Alkylating Agent Such As 2 Bromo 2 Cyanopropane. This Method Avoids the Isolation of the Disulfide Intermediate but Can Sometimes Be Lower Yielding or Require More Stringent Reaction Conditions to Avoid Side Reactions.

Functionalization and Structural Modification Strategies for this compound

The performance of a RAFT agent is dictated by the interplay between the Z and R groups. sigmaaldrich.comnih.gov Modifying these groups allows for the synthesis of agents with tailored activity for specific monomers and polymerization conditions.

Introduction of Diverse Leaving Groups in Related RAFT Agents

The R group, or leaving group, must be a good homolytic leaving group to ensure rapid fragmentation of the intermediate radical adduct and an efficient radical source to re-initiate polymerization. The stability of the expelled radical (R•) is a key determinant of the agent's efficacy. researchgate.net The 2-cyanopropan-2-yl group is highly effective, particularly for controlling the polymerization of monomers like methacrylates, because it forms a stabilized tertiary radical. d-nb.info

A variety of other leaving groups have been successfully incorporated into dithioester RAFT agents to modulate their initiation efficiency and compatibility with different monomer families. The choice of R group directly influences the transfer coefficients that govern the RAFT equilibrium. researchgate.net For instance, groups like cumyl and benzyl (B1604629) are also common and effective, with their relative performance depending on the monomer being polymerized. researchgate.net Recent studies have systematically compared the reactivity of different leaving groups, confirming that the 2-cyanopropan-2-yl group is among the most effective for achieving low dispersity in methacrylate (B99206) polymerizations. d-nb.infoflinders.edu.au

The table below compares common leaving groups used in dithioester RAFT agents.

| Leaving Group (R) | Structure | Key Features & Applications |

|---|---|---|

| 2-Cyanopropan-2-yl | -C(CH₃)₂(CN) | Excellent for methacrylates and acrylates; forms a stabilized tertiary radical. d-nb.info |

| Cumyl | -C(CH₃)₂Ph | Highly effective for styrenes and methacrylates; stabilized benzylic tertiary radical. researchgate.net |

| Benzyl | -CH₂Ph | Good general-purpose leaving group, particularly for styrenes. researchgate.net |

| Cyanomethyl | -CH₂(CN) | Used for creating RAFT agents with different fragmentation characteristics. |

| Carboxyalkyl | -(CH₂)n-COOH | Introduces terminal carboxylic acid functionality for post-polymerization modification. |

Modification of the Naphthalene (B1677914) Moiety for Tunable Reactivity

For aryl dithioesters, the general order of reactivity is dithiobenzoates > trithiocarbonates > dithioalkanoates > xanthates > dithiocarbamates. researchgate.net However, this order can be modified by placing electron-withdrawing or electron-donating substituents on the Z group.

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -NO₂, -CF₃, -Cl) to the naphthalene ring system is expected to increase the electrophilicity of the C=S bond. This would make the bond more reactive towards the addition of propagating radicals, thereby increasing the chain transfer constant of the RAFT agent.

Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., -OCH₃, -CH₃) would decrease the reactivity of the C=S bond, leading to a lower chain transfer constant.

This principle allows for the rational design of naphthalene-based RAFT agents with reactivity tailored for specific monomer classes. For example, a more active agent (with EWGs) might be desirable for controlling the polymerization of "more-activated" monomers (MAMs) like styrenes and acrylates, while a less active agent could be better suited for "less-activated" monomers (LAMs). scholarsportal.infosigmaaldrich.com While systematic studies on substituted naphthalene-1-carbodithioates are not widely reported, the underlying principles derived from substituted dithiobenzoates are directly applicable. researchgate.net

Design and Synthesis of Switchable this compound Derivatives

The design of switchable RAFT agents allows for the polymerization of monomers with different reactivity profiles, a significant advancement in the synthesis of block copolymers. These agents can be "switched" between active and inactive states for different monomer families, typically more-activated monomers (MAMs) and less-activated monomers (LAMs), by altering reaction conditions such as pH.

Preparation of Naphthalene-1-carbodithioic Acid: This could be achieved through the reaction of a Grignard reagent derived from 1-bromonaphthalene with carbon disulfide.

Formation of the Dithionaphthalate Salt: The resulting carbodithioic acid would then be converted to a salt, for instance, by reaction with a suitable base.

Reaction with a Source of the 2-Cyanopropan-2-yl Group: The final step would involve the reaction of the dithionaphthalate salt with a compound that can provide the 2-cyanopropan-2-yl radical, such as AIBN, under conditions that promote radical formation.

To impart switchability to the this compound core, a functional group responsive to external stimuli would need to be incorporated into the naphthalene moiety. A common strategy for creating pH-switchable RAFT agents is the introduction of a pyridine (B92270) group. For instance, modifying the naphthalene ring with a pyridinyl substituent would allow for protonation/deprotonation of the nitrogen atom.

The conceptual design of a switchable this compound derivative is presented below:

| Component | Structure | Function |

| RAFT Core | This compound | Controls radical polymerization |

| Switchable Moiety | Pyridinyl group attached to the naphthalene ring | Enables pH-dependent activity |

The synthesis of such a derivative would necessitate the preparation of a functionalized naphthalene precursor. For example, a bromonaphthalene derivative bearing a pyridinyl group could be used as the starting material for the Grignard reaction described above.

The "switched" (protonated) state of the RAFT agent is typically more active for the polymerization of MAMs, such as acrylates and methacrylates. In its deprotonated state, the agent's activity is attenuated, making it more suitable for controlling the polymerization of LAMs, like vinyl acetate. This dual-activity allows for the one-pot synthesis of well-defined block copolymers from monomers with disparate reactivities.

The following table summarizes the key characteristics and research findings related to the design of such switchable RAFT agents:

| Parameter | Description | Research Findings |

| Stimulus | pH (acid/base) | Protonation of a basic group (e.g., pyridine) on the RAFT agent alters its electronic properties and, consequently, its reactivity in the RAFT process. |

| Monomer Compatibility | More-Activated Monomers (MAMs) & Less-Activated Monomers (LAMs) | In the protonated state, the RAFT agent effectively controls the polymerization of MAMs. In the deprotonated state, it is more suitable for LAMs. |

| Application | Synthesis of Block Copolymers | Enables the sequential polymerization of different monomer types to create well-defined block copolymers with narrow molecular weight distributions. |

Further research is required to synthesize and characterize specific switchable derivatives of this compound and to evaluate their efficacy in controlling the polymerization of a broad range of monomers.

Mechanistic Investigations of 2 Cyanopropan 2 Yl Naphthalene 1 Carbodithioate in Raft Polymerization

Fundamental Principles of the RAFT Mechanism with Dithioester Agents

The RAFT polymerization process is a form of reversible-deactivation radical polymerization that superimposes a degenerative chain transfer mechanism onto a standard free-radical polymerization. wikipedia.orgopenrepository.com The mechanism can be broken down into several key stages:

Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals. wikipedia.org These radicals then react with monomer units to form propagating polymer chains (P•n).

Pre-Equilibrium: The propagating radical (P•n) adds to the C=S bond of the dithioester RAFT agent (Z-C(=S)S-R). This addition creates an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the R group (the leaving group) of the RAFT agent. For the RAFT process to be effective, the R group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. openrepository.comrsc.org

Main RAFT Equilibrium: As the initial RAFT agent is consumed, a dynamic equilibrium is established. In this main equilibrium, propagating radicals of various chain lengths (P•n and P•m) reversibly add to the polymeric RAFT agent (a dithioester-terminated polymer chain), forming the same class of intermediate radical. openrepository.com This rapid exchange between active (propagating radicals) and dormant (polymeric RAFT agent) species ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI). openrepository.com

Re-initiation and Propagation: The expelled radical (R•) from the pre-equilibrium stage adds to a monomer, initiating a new polymer chain. openrepository.com Propagation occurs as monomers add to the active radical species.

Termination: As with conventional radical polymerization, termination occurs when two radicals combine, although the concentration of radicals is kept low, minimizing this pathway. nih.gov

Dithioesters, with the general structure Z(C=S)SR, were among the first classes of RAFT agents reported and remain popular for controlling the polymerization of more activated monomers like styrenes and (meth)acrylates. nih.govresearchgate.net The effectiveness of a dithioester RAFT agent is highly dependent on the nature of the "Z" (stabilizing) and "R" (leaving) groups. nih.gov

Detailed Analysis of the Addition-Fragmentation Equilibrium involving 2-Cyanopropan-2-yl Naphthalene-1-carbodithioate

The core of the RAFT process is the addition-fragmentation equilibrium. For this compound, this equilibrium governs the transfer of the thiocarbonylthio group between propagating polymer chains.

The process begins when a propagating radical (P•n) attacks the thiocarbonyl sulfur of the RAFT agent. This addition forms a short-lived intermediate radical. This intermediate can then fragment in one of two ways:

Reverse Pathway: It can fragment back to the original propagating radical (P•n) and the RAFT agent.

Forward Pathway: It can fragment to form a new dormant polymer chain (a macro-RAFT agent) and the 2-cyanopropan-2-yl radical (R•).

This entire sequence represents a single addition-fragmentation cycle. rsc.org The equilibrium constant (K = k_add / k_frag) for this process is a critical parameter. A high equilibrium constant signifies that the intermediate radical is relatively stable, and the rates of addition and fragmentation are high compared to the rate of propagation. This ensures that the exchange process is rapid and that control over the polymerization is maintained. While specific kinetic data for this compound is not extensively reported, analogous systems like 2-cyanoprop-2-yl dithiobenzoate have been studied, with low equilibrium constant values (K ≈ 10 L mol⁻¹ at 60°C) suggesting a very fast fragmentation of the intermediate radical. scispace.com

| Parameter | Description | Implication for Control |

| Addition Rate Constant (k_add) | The rate at which a propagating radical adds to the C=S bond of the RAFT agent. | A high k_add ensures the RAFT agent is rapidly incorporated into the equilibrium. |

| Fragmentation Rate Constant (k_frag) | The rate at which the intermediate radical fragments to release a new radical. | A high k_frag is crucial for rapid chain exchange and minimizing termination of the intermediate radical. |

| Equilibrium Constant (K) | The ratio of the addition rate constant to the fragmentation rate constant (K = k_add / k_frag). | A large K value generally indicates a more effective RAFT agent, leading to better control over molecular weight and lower PDI. |

This table presents the key kinetic parameters governing the RAFT equilibrium. The values are influenced by the specific RAFT agent, monomer, and reaction conditions.

Role of the 2-Cyanopropan-2-yl Radical as a Leaving Group

The R group of the RAFT agent, which becomes the leaving group upon fragmentation, plays a crucial role in the success of the polymerization. The 2-cyanopropan-2-yl group is a highly effective leaving group for several reasons:

Radical Stability: It is a tertiary radical stabilized by the adjacent nitrile group through resonance. This stability makes it a good homolytic leaving group, favoring the fragmentation of the intermediate radical.

Re-initiation Efficiency: The 2-cyanopropan-2-yl radical is sufficiently reactive to efficiently initiate the polymerization of a new polymer chain by adding to a monomer molecule. rsc.org An ideal leaving group should be a relatively poor leaving group compared to the propagating polymer radical (P•n) to ensure the main equilibrium favors the dormant polymer species, but it must be reactive enough to re-initiate polymerization effectively.

Studies comparing the 2-cyanopropan-2-yl group with other leaving groups have demonstrated its efficacy. For instance, in the RAFT polymerization of monomers like styrene (B11656) and n-butyl acrylate, trithiocarbonate (B1256668) RAFT agents with a 2-cyanopropan-2-yl leaving group show swift addition-fragmentation kinetics and provide excellent control over molecular weight and low dispersities from the start of the polymerization. flinders.edu.aunih.gov However, its effectiveness can be monomer-dependent; for methyl methacrylate (B99206), a different leaving group led to a fourfold decrease in the chain transfer constant compared to the 2-cyanopropan-2-yl group. flinders.edu.aunih.gov

| Leaving Group (R•) | Monomer | Chain Transfer Constant (C_tr) | Observations |

| 2-Cyanopropan-2-yl | Methyl Methacrylate (MMA) | Higher | Faster fragmentation, better control for MMA. flinders.edu.aunih.gov |

| 1-Cyanocyclohex-1-yl | Methyl Methacrylate (MMA) | Lower (4x decrease vs. 2-cyanopropan-2-yl) | Slower fragmentation, potentially less control for MMA. flinders.edu.aunih.gov |

| 2-Cyanopropan-2-yl | Styrene (St), n-Butyl Acrylate (nBA) | High | Effective control and low dispersities. flinders.edu.aunih.gov |

| 1-Cyanocyclohex-1-yl | Styrene (St), n-Butyl Acrylate (nBA) | High | Similar behavior to 2-cyanopropan-2-yl for these monomers. flinders.edu.aunih.gov |

This table compares the performance of the 2-cyanopropan-2-yl leaving group with a similar structure for different monomers, based on findings from comparative studies. flinders.edu.aunih.gov

Influence of the Naphthalene-1-carbodithioate Group on Reversible Deactivation

The Z group, or the activating group, has a profound influence on the reactivity of the C=S double bond and the stability of the intermediate radical. nih.gov In this compound, the Z group is a naphthyl moiety. As an aromatic dithioester, this RAFT agent falls into a class known for providing excellent control, particularly for 1,1-disubstituted monomers. researchgate.net

The key influences of the naphthalene-1-carbodithioate group are:

Activation of the C=S Bond: The aromatic naphthalene (B1677914) ring system activates the thiocarbonyl group towards radical addition. The electronic properties of the Z group are critical; electron-withdrawing groups can enhance the rate of addition. researchgate.netnih.gov The aromatic system of the naphthalene group helps to stabilize the intermediate radical through resonance, which is a key factor in the RAFT mechanism. nih.gov

Stability of the Intermediate Radical: The Z group's ability to stabilize the intermediate radical influences the rates of addition and fragmentation. Aromatic Z groups like naphthyl are effective at this stabilization, contributing to the rapid and reversible chain transfer that is essential for controlled polymerization. nih.gov

The choice of the Z group is critical for tuning the RAFT agent's activity to a specific monomer. Aromatic dithioesters are generally more active than aliphatic ones and are well-suited for controlling the polymerization of more activated monomers (MAMs) such as acrylates, methacrylates, and styrene. nih.govresearchgate.net

| Z Group Type | Example Moiety | Reactivity | Suitable Monomers |

| Aromatic Dithioester | Naphthyl , Phenyl | High | More Activated Monomers (e.g., Styrene, Methacrylates) nih.gov |

| Aliphatic Dithioester | Alkyl | Moderate | More Activated Monomers (less retardation than aromatic) researchgate.net |

| Trithiocarbonate | Alkylthio, Arylthio | High | More and Less Activated Monomers |

| Dithiocarbamate | N,N-disubstituted | Lower | Less Activated Monomers (e.g., Vinyl Acetate) |

This table provides a general comparison of different Z groups and their typical applications in RAFT polymerization.

Kinetic and Thermodynamic Aspects of Polymerization with 2 Cyanopropan 2 Yl Naphthalene 1 Carbodithioate

Determination of Chain Transfer Constants for Various Monomers

The chain transfer constant (Ctr), defined as the ratio of the rate constant of chain transfer to the rate constant of propagation (ktr/kp), is a critical parameter that quantifies the effectiveness of a RAFT agent. A high chain transfer constant (ideally Ctr > 100) is generally desired for achieving narrow molecular weight distributions and good control over the polymerization.

Despite its application in the polymerization of various monomers, specific experimentally determined chain transfer constants for 2-Cyanopropan-2-yl naphthalene-1-carbodithioate with common monomers such as styrene (B11656), acrylates, and methacrylates are not extensively reported in the scientific literature. However, the effectiveness of a RAFT agent is determined by both the leaving group (R-group) and the stabilizing group (Z-group). The 2-cyanopropan-2-yl group is known to be an effective leaving group in RAFT polymerization. For instance, in a comparative study of trithiocarbonate (B1256668) RAFT agents, bis(2-cyanopropan-2-yl)trithiocarbonate demonstrated high reactivity. d-nb.info

Analysis of Polymerization Rate and Monomer Conversion Profiles

The polymerization of glycidyl (B131873) methacrylate (B99206) (GMA) using this compound (referred to as CPDN in the study) has been investigated, providing insights into the polymerization kinetics. researchgate.net The study, conducted in both bulk and in benzene (B151609) solution with 2,2′-azobisisobutyronitrile (AIBN) as the initiator, demonstrated that the polymerization proceeds in a controlled manner. researchgate.net

Key findings from the analysis of the polymerization of GMA with this RAFT agent include:

First-Order Kinetics: The polymerization rate was found to be first-order with respect to the monomer concentration. This is a characteristic feature of a well-controlled radical polymerization where the concentration of propagating radicals remains relatively constant. researchgate.net

Linear Evolution of Molecular Weight: The number-average molecular weight (Mn) of the resulting poly(glycidyl methacrylate) (PGMA) increased linearly with monomer conversion. researchgate.net This linear relationship is a strong indicator of a living or controlled polymerization process, where each polymer chain grows steadily throughout the reaction.

High Conversion: The polymerization could be carried out to high monomer conversions (up to 98.9% in bulk at 80 °C) while maintaining low polydispersity indices (PDIs). researchgate.net This demonstrates the robustness of the RAFT agent in controlling the polymerization over a wide range of conditions.

Solvent Effects: The polymerization rate was observed to be significantly faster in bulk compared to in a benzene solution, a common observation in radical polymerization due to the higher monomer concentration in bulk. researchgate.net

Chain End Fidelity: The living character of the polymerization was confirmed by a successful chain-extension reaction, where the PGMA synthesized using this compound was used as a macro-RAFT agent to further polymerize GMA. researchgate.net Furthermore, it was confirmed by 1H NMR spectroscopy that the epoxy group of GMA remained intact during the polymerization, highlighting the compatibility of this RAFT agent with functional monomers. researchgate.net

This RAFT agent has also been employed in the polymerization of other monomers, including acrylonitrile (B1666552) and propargyl methacrylate, indicating its versatility. mdpi.comnih.gov

Table 1: Polymerization of Glycidyl Methacrylate (GMA) with this compound

| Polymerization Condition | Maximum Conversion (%) | Molecular Weight Control | Polydispersity Index (PDI) |

| Bulk, 60 °C | 96.7 | Linear with conversion | Low |

| Bulk, 80 °C | 98.9 | Linear with conversion | Low |

| Benzene Solution, 60 °C | 64.3 | Linear with conversion | Low |

Investigation of the RAFT Equilibrium Coefficient (K) for this compound Systems

The RAFT equilibrium is the cornerstone of the RAFT process, governing the exchange between active (propagating radicals) and dormant (polymeric RAFT agent) species. The equilibrium constant (K = kadd/kfrag), which is the ratio of the rate constant of addition (kadd) to the rate constant of fragmentation (kfrag), is a key thermodynamic parameter. A large value of K indicates that the equilibrium favors the formation of the dormant intermediate radical, which is essential for maintaining a low concentration of propagating radicals and thus minimizing termination reactions.

There is currently a lack of specific experimental or theoretical data in the scientific literature for the RAFT equilibrium coefficient (K) for systems involving this compound. The determination of K often requires specialized experimental techniques or high-level computational chemistry, which may not have been applied to this particular RAFT agent yet. The value of K is dependent on the structures of the monomer, the propagating radical, and the RAFT agent, making it a highly system-specific parameter. General trends suggest that dithiobenzoates, which are structurally similar to dithionaphthalates, can exhibit a wide range of K values depending on the monomer and substituents. researchgate.net

Kinetic Modeling and Simulation of Polymerization Controlled by this compound

Kinetic modeling and simulation are powerful tools for understanding and optimizing RAFT polymerization processes. researchgate.netresearchgate.net By numerically solving a set of differential equations that describe the rates of all elementary reactions (initiation, propagation, addition, fragmentation, and termination), it is possible to predict the evolution of monomer conversion, molecular weight, and polydispersity over time.

However, a detailed kinetic model and simulation study specifically for polymerization controlled by this compound has not been found in the reviewed literature. The development of such a model would require accurate values for the rate constants of the elementary reactions, including the addition and fragmentation rate constants that define the RAFT equilibrium. While ab initio methods have been successfully used to calculate these parameters for other RAFT systems, such as those involving trithiocarbonates, this has not been reported for the dithionaphthalate system . researchgate.net A comprehensive kinetic model would be invaluable for optimizing reaction conditions and scaling up polymerizations using this RAFT agent.

Comparative Kinetic Studies with Other Dithiobenzoate and Trithiocarbonate RAFT Agents

The performance of a RAFT agent is best understood in the context of other commonly used agents. Dithiobenzoates and trithiocarbonates are two of the most widely studied classes of RAFT agents.

The 2-cyanopropan-2-yl leaving group is known to be highly effective. In a study comparing bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) with bis(1-cyanocyclohex-1-yl)trithiocarbonate, the 2-cyanopropan-2-yl group was found to be a better leaving group, leading to a higher chain transfer constant in the polymerization of methyl methacrylate. d-nb.info

The stabilizing Z-group, naphthalene-1-carbodithioate, is structurally similar to the dithiobenzoate group (phenylcarbodithioate). The electronic and steric properties of the Z-group have a significant impact on the stability of the intermediate radical and the rates of addition and fragmentation. Generally, dithiobenzoates are considered highly activating and are effective for controlling the polymerization of "more activated" monomers like methacrylates. researchgate.net Trithiocarbonates, on the other hand, are often more versatile and can be used for a broader range of monomers, including both "more activated" and "less activated" monomers. The reactivity of dithionaphthalates is expected to be in a similar range to dithiobenzoates, though subtle differences in conjugation and steric hindrance from the naphthalene (B1677914) ring could influence the polymerization kinetics. The relative performance would likely depend on the specific monomer being polymerized. For instance, in the polymerization of acrylates and styrenes, dithiobenzoates can sometimes lead to rate retardation, an issue that is often less pronounced with trithiocarbonates. researchgate.net A systematic comparative study would be necessary to definitively place the kinetic performance of this compound relative to these other classes of RAFT agents.

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic compounds. For 2-Cyanopropan-2-yl naphthalene-1-carbodithioate, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

Proton NMR (¹H NMR) Analysis of this compound

The ¹H NMR spectrum would confirm the presence of the key proton-containing functional groups: the 2-cyanopropan-2-yl group and the naphthalene (B1677914) ring. The protons of the naphthalene ring would appear as a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the naphthalene core. The 2-cyanopropan-2-yl group would be characterized by a singlet in the aliphatic region (around δ 1.5-2.0 ppm), corresponding to the six equivalent methyl protons.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | Multiplet |

Carbon-13 NMR (¹³C NMR) Characterization of the Compound and Polymer End-Groups

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbons of the naphthalene ring, the quaternary carbon of the carbodithioate group (C=S), the carbons of the 2-cyanopropan-2-yl group (including the methyl, quaternary, and nitrile carbons). When used as a RAFT agent, the characteristic signals of the 2-cyanopropan-2-yl group would be observed at the α-end of the polymer chain, while the naphthalene-1-carbodithioate moiety would be at the ω-end, allowing for the confirmation of the polymer's end-group fidelity.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene-C | 120 - 140 |

| C=S | > 200 |

| -C(CH₃)₂CN (quaternary) | 30 - 40 |

| -C(CH₃)₂CN (methyl) | 25 - 35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman would be used to identify the characteristic functional groups present in the molecule. The IR spectrum would be expected to show a strong absorption band for the nitrile group (C≡N) around 2230-2260 cm⁻¹. The C=S stretching vibration of the dithioester group would appear in the region of 1000-1250 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the naphthalene ring would also be prominent. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=S bond, which often gives a strong Raman signal.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural insights, showing characteristic losses of fragments such as the 2-cyanopropan-2-yl radical or the naphthalene moiety.

Advanced Spectroscopic Techniques for In Situ Monitoring of RAFT Polymerization

Advanced spectroscopic techniques are crucial for monitoring the kinetics and mechanism of RAFT polymerization in real-time. Techniques such as in situ NMR or IR spectroscopy could be used to follow the consumption of the monomer and the evolution of the polymer. By tracking the changes in the signals corresponding to the RAFT agent, it is possible to gain insights into the rate of polymerization and the degree of control over the process.

Computational and Theoretical Studies of 2 Cyanopropan 2 Yl Naphthalene 1 Carbodithioate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. In the context of RAFT polymerization, DFT calculations are instrumental in elucidating the intricate details of the reaction mechanism.

Prediction of Transition State Energies and Activation Barriers in RAFT Equilibrium

| Parameter | Description | Typical Calculated Values for Dithiobenzoates (kcal/mol) |

| ΔEadd | Activation energy for the addition of a propagating radical to the RAFT agent. | 5 - 10 |

| ΔEfrag | Activation energy for the fragmentation of the intermediate radical. | 8 - 15 |

| ΔErxn | Overall reaction energy for the RAFT equilibrium. | -5 to 5 |

Note: The values presented are illustrative and derived from studies on various dithiobenzoate RAFT agents. They are intended to provide a general understanding of the energy scales involved.

Calculation of Chain Transfer Constants and Radical Stabilities

The chain transfer constant (Ctr) is a critical parameter that quantifies the effectiveness of a RAFT agent. DFT calculations can be employed to estimate Ctr by computing the rate constants for the addition and fragmentation steps. These calculations often involve determining the stability of the radicals involved in the RAFT equilibrium. The stability of the leaving group radical (in this case, the 2-cyanopropan-2-yl radical) and the propagating radical significantly influences the position of the RAFT equilibrium and, consequently, the control over the polymerization. Studies on other RAFT agents have demonstrated a strong correlation between theoretically calculated radical stabilities and experimentally determined chain transfer constants. flinders.edu.aunih.gov

| Radical Species | Method of Stability Evaluation | General Trend |

| 2-Cyanopropan-2-yl radical | Bond Dissociation Energy (BDE) calculations | Considered a good leaving group due to the stability imparted by the nitrile group and tertiary carbon center. |

| Propagating radical (e.g., polystyrene radical) | BDE calculations | Stability depends on the monomer unit; influences the rate of addition. |

| Intermediate RAFT radical | Geometry optimization and energy calculation | Its stability affects the fragmentation pathway and rate. |

Conformational Analysis of 2-Cyanopropan-2-yl Naphthalene-1-carbodithioate

The three-dimensional structure and conformational flexibility of a RAFT agent can impact its reactivity. DFT calculations can be used to perform a conformational analysis of this compound to identify its low-energy conformers. This analysis involves rotating the single bonds in the molecule and calculating the corresponding energy to map out the potential energy surface. The preferred conformation will likely involve a balance of steric and electronic effects, with the naphthalene (B1677914) ring and the dithiocarboxylate group adopting a specific orientation to minimize steric hindrance and maximize electronic conjugation. Understanding the conformational preferences is important as it can influence the accessibility of the thiocarbonyl group to approaching radicals. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Polymerization Processes

While DFT provides detailed information about individual reaction steps, Molecular Dynamics (MD) simulations can model the dynamic evolution of the entire polymerization system. MD simulations can track the trajectories of multiple polymer chains, RAFT agents, and monomer molecules over time, providing insights into the kinetics of the polymerization and the evolution of the molecular weight distribution. For a system utilizing this compound, MD simulations could, in principle, be used to visualize the chain growth process, the reversible transfer of the RAFT agent, and the termination events. Such simulations would offer a more holistic view of the polymerization process than static DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies for RAFT Agent Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its activity. In the context of RAFT polymerization, QSAR models can be developed to predict the effectiveness of a RAFT agent based on its structural descriptors. researchgate.netscispace.com These descriptors, which can be calculated using computational methods, can include electronic properties (like HOMO-LUMO gap), steric parameters, and topological indices.

For designing novel RAFT agents based on the naphthalene-1-carbodithioate scaffold, a QSAR study could involve synthesizing a library of related compounds, experimentally measuring their chain transfer constants, and then building a model that correlates these constants with calculated molecular descriptors. This model could then be used to predict the activity of new, unsynthesized RAFT agents, thereby accelerating the discovery of more efficient and versatile chain transfer agents.

| Descriptor Type | Examples | Potential Impact on RAFT Activity |

| Electronic | HOMO/LUMO energies, Mulliken charges | Influence the reactivity of the C=S bond and the stability of intermediate radicals. |

| Steric | Molecular volume, surface area | Affect the accessibility of the RAFT agent to propagating radicals. |

| Topological | Connectivity indices, Wiener index | Correlate with the overall size and shape of the molecule, which can influence its diffusion and reactivity. |

Applications of 2 Cyanopropan 2 Yl Naphthalene 1 Carbodithioate in Controlled Radical Polymerization

Synthesis of Well-Defined Homopolymers

The efficacy of a RAFT agent is determined by its ability to control the polymerization of different classes of monomers, broadly categorized as more-activated monomers (MAMs) and less-activated monomers (LAMs).

2-Cyanopropan-2-yl naphthalene-1-carbodithioate is recognized as a highly efficient CTA for the polymerization of MAMs. rsc.org These monomers, which include styrenes, acrylates, and methacrylates, possess electron-withdrawing groups that stabilize the propagating radical, making them well-suited for control by dithioester-based RAFT agents like CPDN. rsc.org The naphthalene (B1677914) group in CPDN provides strong reactivity to the C=S double bond, which is crucial for a rapid and reversible chain transfer process, minimizing termination reactions. nih.gov

Research has demonstrated the successful use of CPDN in the controlled polymerization of various methacrylates, such as methyl methacrylate (B99206) (MMA) and glycidyl (B131873) methacrylate (GMA). nih.gov For instance, CPDN has been employed in the polymerization of propargyl methacrylate, yielding a polymer with living characteristics, as evidenced by a low polydispersity index (Đ) and the potential for subsequent chain extension. nih.gov Furthermore, it has been effectively used in photo-induced RAFT polymerization of MMA under visible light or sunlight, showcasing its utility in systems with alternative initiation methods. dntb.gov.ua The 2-cyanopropan-2-yl R-group is an effective homolytic leaving group and efficiently reinitiates the polymerization of MMA. acs.org

| Monomer | Initiation Method | Result | Reference |

|---|---|---|---|

| Methyl Methacrylate (MMA) | Photo-induced (Visible Light) | Controlled polymerization achieved. | dntb.gov.ua |

| Glycidyl Methacrylate (GMA) | Metal-catalyzed (SET-RAFT) | Well-controlled polymerization. | nih.gov |

| Propargyl Methacrylate | Thermal | Living characteristics (Đ = 1.55), potential for chain extension. | nih.gov |

| Acrylonitrile (B1666552) (AN) | Blue LED Light Irradiation | Well-defined polyacrylonitrile (B21495) with controlled molecular weight. | researchgate.net |

The controlled polymerization of LAMs, such as vinyl esters and vinyl amides (e.g., N-vinylpyrrolidone or NVP), is notoriously challenging. rsc.org Propagating radicals from these monomers are highly reactive and are poor homolytic leaving groups, which often leads to poor control when using RAFT agents typically designed for MAMs. rsc.org

However, innovative approaches have enabled the use of CPDN for the controlled polymerization of certain LAMs. A significant breakthrough was achieved in the RAFT polymerization of NVP, a vinyl amide-type monomer. rsc.org While CPDN is not typically effective for LAMs in common solvents like dioxane, researchers discovered that conducting the polymerization in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) resulted in a well-controlled process with a higher polymerization rate. rsc.orgresearchgate.net This enhanced control is attributed to hydrogen bonding between the NVP monomer and the HFIP solvent. rsc.orgnih.govmdpi.com This interaction is believed to alter the electronic properties of the monomer, causing it to behave more like a MAM and thus become compatible with the CPDN chain transfer agent. rsc.org The resulting poly(N-vinylpyrrolidone) (PNVP) demonstrated high chain-end functionality (75% in HFIP vs. 14% in dioxane), which is crucial for subsequent polymer modifications. rsc.orgresearchgate.net

| Solvent | Controllability | Chain-End Functionality | Proposed Reason for Outcome | Reference |

|---|---|---|---|---|

| Dioxane | Poor | 14% | Standard LAM behavior with a MAM-type RAFT agent. | rsc.orgresearchgate.net |

| HFIP | Good | 75% | Hydrogen bonding alters monomer reactivity to be more MAM-like. | rsc.orgresearchgate.net |

Construction of Complex Polymeric Architectures

The "living" nature imparted by the RAFT process allows for the creation of polymers with advanced structures, such as block copolymers.

The thiocarbonylthio group at the end of a polymer chain synthesized via RAFT remains active and can serve as a macro-CTA for the polymerization of a second monomer. nih.gov This enables the synthesis of well-defined block copolymers.

The synthesis of block copolymers is commonly achieved through the sequential addition of different monomers to the reaction. After the first monomer is polymerized to a high conversion, the second monomer is introduced. The existing polymer chains, capped with the RAFT agent moiety, then initiate the polymerization of the second monomer, forming a diblock copolymer.

This strategy has been successfully demonstrated using CPDN. For example, after the controlled polymerization of NVP in HFIP, the resulting PNVP was used as a macro-RAFT agent to polymerize styrene (B11656) or methyl acrylate, successfully producing P(LAM)-b-P(MAM) type block copolymers. rsc.orgresearchgate.net This is particularly noteworthy as the synthesis of such block copolymers often requires complex intermediate steps to transform the chain end. rsc.org Similarly, poly(propargyl methacrylate) synthesized with CPDN retained its living characteristics, indicating the feasibility of chain extension with a monomer like MMA to form a diblock copolymer. nih.gov

ABA triblock copolymers are a class of macromolecules with two outer 'A' blocks and a central 'B' block. One efficient method for their synthesis via RAFT polymerization involves the use of a symmetrical, bifunctional RAFT agent. mdpi.com In this approach, the central 'B' block is grown first, proceeding outwards in two directions from the central RAFT agent. The resulting polymer is a macro-CTA with active RAFT groups at both ends, which can then be used to polymerize the 'A' monomer to form the outer blocks. mdpi.com

While CPDN is a monofunctional RAFT agent, the principle of using the 2-cyanopropan-2-yl group in bifunctional agents for ABA triblock synthesis is well-established. A structurally analogous compound, bis(2-cyanopropan-2-yl)trithiocarbonate, has been shown to be extremely effective for preparing all-(meth)acrylic ABA triblock copolymers with exceptionally low polydispersities. d-nb.info This demonstrates the utility of the 2-cyanopropan-2-yl leaving group in creating symmetrical triblock architectures. This bifunctional approach is a powerful strategy for producing high-molecular-weight ABA triblock copolymers with narrow molecular weight distributions. nih.govpsu.edu

Block Copolymers (e.g., Diblock, Triblock)

Control over Dispersity in Block Copolymer Systems

One of the hallmarks of RAFT polymerization is its ability to produce polymers with low dispersity (Đ), a measure of the uniformity of polymer chain lengths. For block copolymers, where distinct polymer chains are linked together, controlling the dispersity of each block is crucial for achieving well-defined phase separation and predictable material properties.

This compound, also known as 2-cyanoprop-2-yl 1-dithionaphthalate, has been utilized in the synthesis of block copolymers, demonstrating its capacity for mediating controlled polymerization. For instance, in a one-pot, single-step polymerization of propargyl methacrylate followed by a click reaction, the use of this RAFT agent resulted in a polymer system that maintained its living characteristics, which is essential for subsequent block copolymerization. nih.gov While the reported dispersity in this specific one-pot reaction was moderate (Đ = 1.55), it confirmed the agent's activity and potential for creating more complex structures. nih.gov

The structural components of the RAFT agent are critical for achieving low dispersity. The 2-cyanopropan-2-yl group is recognized as a highly effective leaving group for controlling the polymerization of methacrylates, a common class of monomers used in block copolymers. Research on structurally similar RAFT agents, such as bis(2-cyanopropan-2-yl)trithiocarbonate, has demonstrated the synthesis of all-(meth)acrylic ABA triblock copolymers with exceptionally low dispersities (Đ < 1.1), highlighting the capability of the 2-cyanopropan-2-yl moiety in achieving excellent control. d-nb.info The ability to synthesize block copolymers with low dispersity is a significant advantage of using well-designed RAFT agents like this compound. openrepository.comrsc.org

| Polymer System | RAFT Agent | Monomer(s) | Resulting Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Functional Polymer for Click Reaction | 2-Cyanoprop-2-yl 1-dithionaphthalate | Propargyl methacrylate | 1.55 | nih.gov |

| ABA Triblock Copolymer | bis(2-cyanopropan-2-yl)trithiocarbonate | Methacrylate-Acrylate-Methacrylate | < 1.1 | d-nb.info |

Graft Copolymers

Graft copolymers feature a main polymer backbone with one or more side chains that are structurally distinct. RAFT polymerization is a powerful tool for synthesizing well-defined graft copolymers via three main strategies: "grafting-from," "grafting-onto," and "grafting-through". rsc.orgnih.gov

Grafting-from : In this approach, the polymer backbone is functionalized with RAFT chain transfer agents. These immobilized CTAs then initiate the polymerization of a second monomer, growing the graft chains directly from the backbone.

Grafting-onto : This method involves attaching pre-synthesized polymer chains (with reactive end-groups) to a polymer backbone that has complementary functional groups.

Grafting-through : This strategy involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. The copolymerization of these macromonomers with another monomer creates a backbone with the pre-made polymer chains as grafts.

While this compound is a suitable RAFT agent for the controlled polymerization required in these methods, specific literature examples detailing its use in the synthesis of graft copolymers are not widely reported. However, its proven efficacy in controlling polymerization of various monomers makes it a strong candidate for use in any of these "grafting" strategies to produce well-defined graft copolymers.

Star Polymers and Hyperbranched Polymers

Star polymers consist of several linear polymer chains, or arms, linked to a central core. scispace.com Hyperbranched polymers are highly branched, three-dimensional macromolecules with a non-perfectly branched structure. RAFT polymerization provides two primary pathways to these architectures: the "arm-first" and "core-first" methods. mdpi.comresearchgate.net

Arm-First : Linear polymer arms are first synthesized using a conventional RAFT agent. These living macro-CTAs are then reacted with a cross-linkable monomer, which forms the core of the star polymer.

Core-First : A multifunctional RAFT agent serves as the core. Polymer arms are then grown simultaneously from the multiple RAFT functionalities on the core. scispace.commdpi.com This can be further divided into the R-group approach (where arms grow from the leaving group position) and the Z-group approach (where the core is part of the stabilizing group). researchgate.net

The synthesis of star and hyperbranched polymers via RAFT polymerization is a well-established field. mdpi.commonash.edu The choice of RAFT agent is critical for controlling the growth of the polymer arms. Given its effectiveness, this compound could be employed to synthesize the linear arms in an "arm-first" approach or be incorporated into a multifunctional core for a "core-first" synthesis, enabling the creation of well-defined star and hyperbranched architectures.

Miktoarm Star Polymers

Miktoarm star polymers are a specialized class of star polymers where the arms are chemically different from one another. sci-hub.se This unique architecture allows for the combination of incompatible polymers into a single macromolecule, leading to novel self-assembly behaviors and properties. The synthesis of miktoarm stars requires robust and versatile polymerization techniques that allow for sequential and controlled growth of different polymer arms from a central core. mdpi.com

Synthetic strategies often involve using a multifunctional core with orthogonal initiating sites, allowing for different types of polymerization (e.g., RAFT, ring-opening polymerization, atom transfer radical polymerization) to be used for the growth of different arms. nih.gov Alternatively, arms can be pre-synthesized and then "clicked" onto a core. RAFT polymerization, facilitated by agents such as this compound, is highly suitable for these methods due to its tolerance of a wide range of functional groups and its ability to produce well-defined polymer arms with active end-groups ready for further modification or reaction.

Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or an interface, at a density high enough for the chains to be stretched away from the surface. rsc.org They are typically synthesized using surface-initiated controlled radical polymerization (SI-CRP) techniques.

Surface-initiated RAFT (SI-RAFT) is a common "grafting-from" method to produce polymer brushes. researchgate.net The process involves immobilizing a RAFT agent onto a substrate, which then mediates the polymerization of monomers from the surface, leading to the growth of a dense layer of polymer chains. This technique allows for precise control over the thickness, density, and composition of the polymer brush. rsc.orgresearchgate.net Research has demonstrated the synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes using an immobilized trithiocarbonate (B1256668) RAFT agent, achieving a grafting density of 0.52 chains per nm². rsc.org This highlights the ability of RAFT to generate dense polymer brushes with controlled characteristics.

| Polymer Brush | RAFT Agent Type | Substrate | Resulting Grafting Density (chains/nm²) | Resulting Brush Thickness (nm) | Reference |

|---|---|---|---|---|---|

| Poly(N-(2-hydroxypropyl) methacrylamide) | Immobilized Trithiocarbonate | Silicon | 0.52 | 1.3 | rsc.org |

| General High-Density Brushes | Switched Inimer Coating (ATRP to RAFT) | Various | >0.7 | Variable | digitellinc.com |

This compound, when appropriately functionalized for surface attachment, would be an effective agent for SI-RAFT, enabling the growth of well-defined polymer brushes for applications in surface modification, biocompatible coatings, and sensors.

Controlled Polymerization in Diverse Media

Solution Polymerization

Solution polymerization is one of the most common methods for conducting RAFT polymerization, as it allows for good control over reaction parameters such as temperature, concentration, and viscosity. The RAFT process is compatible with a wide range of organic and aqueous solvents, provided the chosen solvent does not interfere with the radical process. openrepository.com

The use of this compound (CPDN) has been specifically documented in the solution polymerization of acrylonitrile. In one study, a RAFT polymerization system was developed using blue LED light as a stimulus at room temperature, with CPDN as the chain transfer agent. This system successfully produced well-defined polyacrylonitrile (PAN) with controlled molecular weight and narrow molecular weight distribution, demonstrating the agent's high efficiency in a solution-based system under mild conditions. researchgate.net

| Monomer | Initiation Method | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| Acrylonitrile (AN) | Blue LED Light, Room Temperature | Not specified, typical for PAN | Well-defined PAN with controlled MW and narrow Đ | researchgate.net |

The versatility of RAFT agents like this compound in various solvents makes solution polymerization a straightforward and effective method for synthesizing a wide array of well-defined polymers for subsequent use in creating more complex architectures or for direct applications.

Aqueous Emulsion Polymerization

Research into the application of this compound as a chain transfer agent (CTA) specifically within aqueous emulsion polymerization systems is not extensively documented in publicly available scientific literature. This polymerization technique, which involves polymerizing monomers in an emulsion with the monomer droplets dispersed in an aqueous continuous phase, presents a unique set of conditions for Reversible Addition-Fragmenting Chain Transfer (RAFT) agents. The efficiency of a RAFT agent in such a system is dependent on factors like its partitioning between the aqueous and organic phases, its stability in the presence of surfactants and other additives, and its ability to control polymerization within the monomer droplets or micelles.

While direct studies on its use in aqueous emulsion polymerization are limited, the functionality of this compound as a RAFT agent has been demonstrated in other contexts. For instance, in a one-pot, single-step polymerization of propargyl methacrylate combined with a click reaction, 2-Cyanopropan-2-yl 1-dithionaphthalate (an alternative name for the compound) was utilized as the RAFT agent. mdpi.com This process exhibited characteristics of a living polymerization, yielding a polymer with a polydispersity (Ð) of 1.55. mdpi.com The resulting polymer could also be chain-extended with methyl methacrylate, further confirming the controlled nature of the polymerization. mdpi.com

The findings from this study in a different polymerization medium suggest that this compound can effectively mediate controlled radical polymerization. However, without specific research conducted in an aqueous emulsion environment, detailed findings and data tables on its performance, such as monomer conversion rates, particle size control, and the relationship between theoretical and experimental molecular weights under these specific conditions, remain unavailable. Further investigation would be required to fully assess its suitability and effectiveness for aqueous emulsion polymerization.

Advanced Polymeric Materials and Their Functionalization Via 2 Cyanopropan 2 Yl Naphthalene 1 Carbodithioate

Post-Polymerization Modification of RAFT-Derived Polymers

A key advantage of RAFT polymerization is the retention of the thiocarbonylthio moiety at the polymer chain end. escholarship.org This group serves as a versatile chemical handle for a variety of post-polymerization modifications, allowing for the transformation of the polymer's end-group or the conjugation of other molecules. researchgate.net

The thiocarbonylthio end-group, while essential for the RAFT mechanism, is often colored and can be unstable under certain conditions. nih.gov Therefore, its removal or transformation is frequently a desired step. Several reliable methods exist for this purpose, with the reaction of the CTA end-group with nucleophiles being one of the most established techniques. researchgate.net

Aminolysis, which involves the reaction with primary or secondary amines, is a mild and efficient method to cleave the thiocarbonylthio group, yielding a terminal thiol on the polymer chain. nih.govresearchgate.net This process is highly effective for polymers synthesized using CTAs like 2-Cyanopropan-2-yl naphthalene-1-carbodithioate. The resulting thiol-terminated polymer is colorless and possesses a reactive thiol group that can undergo further reactions, such as disulfide formation or Michael additions. researchgate.net Other methods for end-group removal include thermolysis, which cleaves the C-S bond at elevated temperatures, and radical-induced reduction using reagents like hypophosphite salts. researchgate.netnih.gov The successful transformation can be confirmed by the disappearance of the characteristic UV-visible absorbance of the thiocarbonylthio chromophore. researchgate.net

The combination of RAFT polymerization with "click chemistry" provides a powerful and efficient pathway to complex and functional polymer conjugates. mdpi.comnih.gov Click reactions are characterized by their high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents, making them ideal for macromolecular modification. mdpi.comacs.org

Polymers synthesized using this compound can be readily integrated with click chemistry strategies. One common approach involves the transformation of the terminal thiocarbonylthio group into a thiol, as described previously. This thiol-terminated polymer can then participate in highly efficient thiol-X click reactions, such as thiol-ene or thiol-yne additions, to conjugate other molecules. mdpi.commdpi.com

Alternatively, "clickable" moieties, such as azides or alkynes, can be incorporated into the polymer structure during polymerization. This can be achieved by using an initiator or a RAFT agent that contains the desired functional group. researchgate.net For instance, an alkyne-functionalized RAFT agent can be used to produce polymers with a terminal alkyne group, ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent click reaction. researchgate.net This methodology allows for the covalent attachment of a vast array of molecules, including biomolecules, drugs, and fluorescent tags, to create advanced functional materials. nih.gov

Synthesis of Polymers with Tunable Molecular Weight and Low Dispersity

A hallmark of a successful RAFT polymerization is the ability to produce polymers with molecular weights that can be precisely controlled by the initial monomer-to-CTA molar ratio, while maintaining a narrow molecular weight distribution (low dispersity, Đ). escholarship.org The this compound CTA has demonstrated excellent performance in this regard for the polymerization of various monomers, including acrylonitriles and methacrylates. researchgate.netmdpi.com

The controlled nature of the polymerization leads to a linear increase in the number-average molecular weight (Mn) with monomer conversion. Throughout the reaction, the dispersity remains low, typically below 1.2, indicating that all polymer chains grow at a similar rate. This level of control is crucial for applications where polymer properties are highly dependent on chain length and uniformity. Research has shown that using 2-cyanoprop-2-yl 1-dithionaphthalate (CPDN) as the CTA results in well-defined polyacrylonitrile (B21495) with controlled molecular weight and narrow molecular weight distribution, which is critical for applications like carbon fiber precursors. researchgate.net

| Entry | Monomer | Target Mn (g/mol) | Conversion (%) | Experimental Mn (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| 1 | Acrylonitrile (B1666552) | 10,000 | 92 | 9,800 | 1.15 |

| 2 | Acrylonitrile | 25,000 | 89 | 24,100 | 1.18 |

| 3 | Methyl Methacrylate (B99206) | 15,000 | 95 | 14,500 | 1.12 |

| 4 | Methyl Methacrylate | 30,000 | 91 | 28,300 | 1.16 |

Data are representative examples based on findings reported for controlled RAFT polymerizations. researchgate.netmdpi.com

Fabrication of Polymeric Nanoparticles with Specific Morphologies

Polymerization-Induced Self-Assembly (PISA) is an efficient and powerful technique for the in-situ fabrication of block copolymer nanoparticles with controlled morphologies. nih.govwhiterose.ac.uk RAFT polymerization is exceptionally well-suited for PISA formulations. The process typically begins with a soluble macromolecular CTA (macro-CTA), which is chain-extended with a second monomer that forms an insoluble block. As this core-forming block grows, the amphiphilic block copolymers self-assemble into nanoparticles. acs.org

RAFT agents such as dithionaphthalates are effective in mediating PISA. whiterose.ac.uk The precise control afforded by the RAFT mechanism allows for the predictable synthesis of block copolymers, which in turn enables control over the final nanoparticle morphology. By systematically varying parameters such as the target degree of polymerization of the core-forming block, different morphologies—including spheres, worms (filaments), and vesicles—can be reliably produced. whiterose.ac.uknih.gov

The final morphology is governed by the relative volume fractions of the stabilizer and core-forming blocks, which can be described by a packing parameter. whiterose.ac.uk Other factors, such as the glass transition temperature (Tg) of the core-forming polymer and the solubility of the monomer in the polymerization medium, also play a crucial role in the morphological evolution. nih.govacs.orgnih.gov The ability to control these factors through the RAFT process makes it possible to design and fabricate polymeric nanoparticles with specific and desired shapes for a variety of applications, from drug delivery to coatings.

| Stabilizer Block | Core-Forming Monomer | Target DP of Core Block | Resulting Morphology |

|---|---|---|---|

| Poly(acrylic acid) | Benzyl (B1604629) Methacrylate | 50 - 100 | Spheres |

| Poly(acrylic acid) | Benzyl Methacrylate | 120 - 200 | Worms/Filaments |

| Poly(acrylic acid) | Benzyl Methacrylate | > 220 | Vesicles |

DP = Degree of Polymerization. Data are illustrative of typical PISA formulations. whiterose.ac.uknih.gov

Future Research Directions and Emerging Trends

Development of Novel 2-Cyanopropan-2-yl naphthalene-1-carbodithioate Analogues for Enhanced Control

The performance of a RAFT agent is highly dependent on the nature of its stabilizing Z-group (the naphthalene-1-carbodithioate moiety) and the leaving R-group (the 2-cyanopropan-2-yl moiety). nih.gov Future research is directed towards synthesizing novel analogues of this compound to gain superior control over polymerization kinetics, broaden the range of compatible monomers, and introduce specific functionalities into the resulting polymers.

Key research efforts focus on:

Modification of the Naphthalene (B1677914) 'Z' Group: The electronic and steric properties of the naphthalene group can be tuned to modulate the reactivity of the C=S double bond. Introducing electron-withdrawing or electron-donating substituents onto the naphthalene ring can alter the stability of the intermediate radical adduct, thereby influencing the rates of addition and fragmentation. This allows for the fine-tuning of the RAFT agent's activity to better suit specific monomer classes, from more-activated monomers (MAMs) like styrenes and acrylates to less-activated monomers (LAMs). sigmaaldrich.com

Alternative 'R' Leaving Groups: While the 2-cyanopropan-2-yl group is an excellent leaving group for many systems, the development of analogues with different R-groups could enhance initiation efficiency and reinitiation rates for specific monomers. researchgate.net Research into novel R-groups aims to minimize side reactions and ensure a rapid equilibrium between active and dormant species, leading to polymers with lower dispersity and more predictable molecular weights.

| Modification Area | Proposed Change | Expected Outcome | Research Focus |

|---|---|---|---|

| Naphthalene (Z-Group) | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Increased reactivity of the C=S bond, potentially better control over less-activated monomers. | Tuning RAFT agent activity for specific monomer families. |

| Naphthalene (Z-Group) | Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) | Decreased reactivity of the C=S bond, potentially better control over more-activated monomers. | Minimizing retardation and improving polymerization rates. |

| Leaving Group (R-Group) | Replacement of 2-cyanopropan-2-yl with other tertiary cyanoalkyl groups. | Altered fragmentation characteristics and reinitiation efficiency. researchgate.net | Optimizing control for specific monomer systems like methacrylates. |

| Leaving Group (R-Group) | Incorporation of functional handles (e.g., hydroxyl, carboxyl groups). | Synthesis of telechelic polymers with reactive end-groups for further modification. | Creating complex architectures and materials for bioconjugation or surface functionalization. nih.gov |

Exploration of RAFT Polymerization under Advanced Conditions (e.g., Photo-RAFT, Electro-RAFT)

Moving beyond conventional thermal initiation, researchers are actively exploring the use of external stimuli like light and electricity to control polymerizations mediated by RAFT agents such as this compound. These advanced techniques offer significant advantages in terms of temporal and spatial control over the polymerization process.

Photo-RAFT Polymerization: Light-induced RAFT polymerization provides a powerful tool for creating complex polymer architectures with high precision. This can be achieved through two primary mechanisms: direct photo-homolysis of the RAFT agent or, more commonly, through Photoinduced Electron Transfer (PET-RAFT). nih.gov In PET-RAFT, a photocatalyst absorbs light and initiates a redox process that generates the initial radicals, allowing the polymerization to be switched "on" and "off" by controlling the light source. nih.goved.ac.uk The development of systems where this compound can be efficiently utilized under visible or UV light is a major area of interest.

Electro-RAFT Polymerization: Electrochemical RAFT (e-RAFT) uses an electrical potential to control the generation of radicals, offering another level of control over the polymerization. By regulating the applied voltage, the rate of polymerization can be modulated in real-time. This technique can often be performed at room temperature, reducing the risk of side reactions. The application of e-RAFT with robust agents like this compound is a promising avenue for producing well-defined polymers with high end-group fidelity.

| Condition | Mechanism | Advantages | Relevance to this compound |

|---|---|---|---|

| Thermal RAFT | Decomposition of a thermal initiator (e.g., AIBN) to generate radicals. nih.gov | Simple setup, widely used and understood. | Standard method for which the agent's behavior is well-documented. |

| Photo-RAFT (PET-RAFT) | Photocatalyst absorbs light, initiating a redox cycle that generates radicals to start polymerization. nih.goved.ac.uk | Excellent temporal and spatial control ("on/off" switching), oxygen tolerance in some systems, room temperature operation. ed.ac.uk | Enables the synthesis of complex architectures like patterned surfaces and sequence-defined polymers. |

| Electro-RAFT (e-RAFT) | Electrochemical generation of initiating radicals, controlling the polymerization rate via applied potential. | Real-time control of polymerization rate, mild reaction conditions, minimal initiator-derived side products. | Offers a high degree of control for producing ultra-pure, well-defined polymers for electronics or biomedical applications. |

Integration of this compound with Other Polymerization Techniques

To create novel materials with unprecedented properties, researchers are combining RAFT polymerization with other polymerization mechanisms. The thiocarbonylthio end-group retained on polymer chains synthesized with this compound is a versatile chemical handle that can be used to initiate or participate in other reactions. nih.gov

Emerging trends include:

RAFT in Combination with Other Living Radical Polymerizations: Techniques such as Atom Transfer Radical Polymerization (ATRP) can be used in conjunction with RAFT. nih.gov For example, a polymer synthesized by ATRP can be functionalized to initiate a RAFT polymerization, or vice-versa, leading to the formation of unique block copolymers. The combination of Single Electron Transfer-Living Radical Polymerization (SET-LRP) with RAFT has also been explored to achieve better control over certain monomer classes. nih.gov

RAFT and Ring-Opening Polymerization (ROP): The end-group of a polymer prepared by RAFT can be chemically transformed into an initiator for ROP of cyclic esters or ethers. This hybrid approach allows for the synthesis of amphiphilic block copolymers combining a vinyl polymer block with a biodegradable polyester or polyether block.

RAFT and "Click" Chemistry: The thiocarbonylthio group can be removed or modified post-polymerization using "click" reactions, such as thiol-ene or Diels-Alder reactions. nih.gov This allows for the efficient conjugation of polymers to other molecules, surfaces, or biomolecules, opening up applications in drug delivery, diagnostics, and materials science.

Scalability and Industrial Implementation of Polymerization Processes Utilizing This RAFT Agent

Translating the success of RAFT polymerization from the laboratory to an industrial scale presents a unique set of challenges and opportunities. The inherent advantages of RAFT, such as its compatibility with a wide range of monomers and functional groups and the absence of metal catalysts, make it an attractive technology for commercial applications. nih.govfujifilm.com

Future research in this area will focus on:

Process Optimization: Adapting RAFT polymerization for large-scale reactors requires careful optimization of reaction parameters like temperature, pressure, and mixing to ensure consistent product quality. Developing robust protocols for polymerization in industrially relevant conditions, such as emulsion or dispersion polymerization, is a key objective.

RAFT Agent Synthesis and Cost: The cost-effective, large-scale synthesis of high-purity this compound is crucial for its industrial adoption. Research into more efficient and sustainable synthetic routes is ongoing.

Downstream Processing: The characteristic color and odor of the thiocarbonylthio end-groups in RAFT-synthesized polymers can be undesirable for certain applications. Developing efficient and scalable methods for end-group removal or modification is a critical step for commercialization.

Application-Driven Research: The scalability of processes using this RAFT agent will be driven by its utility in high-value applications. Research is focused on using this technology to create advanced materials for coatings, adhesives, personal care products, and biomedical devices, where precise control over polymer architecture translates to superior performance.

Q & A

Q. What are the established synthetic routes for 2-cyanopropan-2-yl naphthalene-1-carbodithioate, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using naphthalene-1-carbodithioate derivatives and 2-cyanopropan-2-yl halides. For example, analogous procedures involve reacting propargyl bromide with naphthol derivatives in dimethylformamide (DMF) with potassium carbonate as a base . Post-synthesis, purification is achieved via column chromatography, and purity is validated using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the solvent system. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may further confirm structural integrity.

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR; H and C) is critical for confirming the dithiocarbamate group and naphthalene moiety. X-ray crystallography using programs like SHELX or WinGX resolves molecular geometry, while ORTEP-III visualizes anisotropic displacement parameters. Diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What are the primary applications of this compound in polymer chemistry?

- Methodological Answer : As a reversible addition-fragmentation chain-transfer (RAFT) agent, it mediates controlled radical polymerization. Its dithiocarbamate group regulates polymer chain growth, enabling precise molecular weight control and low dispersity (). Experimental design should optimize monomer-to-RAFT agent ratios (e.g., 100:1 to 500:1) and reaction temperatures (60–80°C) to balance polymerization rate and control .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional ) model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). Basis sets like 6-31G(d,p) or def2-TZVP are recommended. Local kinetic-energy density analysis reveals reactive sites for nucleophilic/electrophilic attack, aiding in understanding its RAFT mechanism. Software such as Gaussian or ORCA implements these methods.

Q. How should researchers design toxicological studies to evaluate metabolic pathways and tissue-specific effects?

- Methodological Answer : Follow the inclusion criteria in Table B-1 , prioritizing inhalation and oral exposure routes. Use CYP2A13/2F1-humanized mouse models to assess pulmonary and nasal toxicity. Dose-response studies should include subacute (14–28 days) and subchronic (90 days) exposures, with endpoints like hepatic cytochrome P450 activity and glutathione depletion. Risk of bias assessment via Table C-6/C-7 ensures study validity.

Q. What strategies resolve contradictions in experimental data, such as inconsistent polymerization outcomes?

- Methodological Answer : Employ iterative qualitative analysis to identify confounding variables (e.g., oxygen inhibition, solvent purity). Replicate experiments under inert atmospheres (argon/nitrogen) and use kinetic Monte Carlo simulations to model chain-transfer constants. Cross-validate results with gel permeation chromatography (GPC) and matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry.

Q. How can open-data frameworks reconcile reproducibility challenges in studies involving this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw NMR, XRD, and toxicity data in repositories like Zenodo or Figshare. Use standardized metadata templates (e.g., ISA-Tab) and cite protocols from public databases (PubMed, TOXCENTER ). Transparent reporting of negative results reduces publication bias .

Q. What advanced crystallographic techniques address disorder in the dithiocarbamate group?

- Methodological Answer : For disordered structures, apply twin refinement in SHELXL and use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. High-resolution datasets (≤0.8 Å) and Hirshfeld surface analysis (CrystalExplorer) clarify intermolecular interactions. Dynamic disorder is quantified via anisotropic displacement parameters (ADPs) in ORTEP .

Retrosynthesis Analysis